A Comprehensive Technical Guide to 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid (CAS: 1256346-23-2) for Advanced Research Applications
A Comprehensive Technical Guide to 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid (CAS: 1256346-23-2) for Advanced Research Applications
This guide provides an in-depth exploration of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid, a specialized reagent crucial for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and primary applications, with a focus on the mechanistic underpinnings of its reactivity and utility in modern cross-coupling chemistry.
Section 1: Physicochemical and Structural Characteristics
4-Chloro-2-fluoro-3-propoxyphenylboronic acid is a polysubstituted aromatic boronic acid. Its unique arrangement of chloro, fluoro, and propoxy groups on the phenyl ring imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. The presence of both electron-withdrawing halogens and an electron-donating alkoxy group creates a nuanced electronic profile that can be exploited in catalytic cross-coupling reactions.
The boronic acid moiety, -B(OH)₂, is the key functional group, enabling the compound to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2][3] The stability and handling of boronic acids are generally superior to those of other organometallic reagents, such as organozincs or organotins, making them highly favored in pharmaceutical and agrochemical research.[4]
Table 1: Key Properties of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid
| Property | Value | Source |
| CAS Number | 1256346-23-2 | [5] |
| Molecular Formula | C₉H₁₁BClFO₃ | [6] |
| Molecular Weight | 232.44 g/mol | [5][6] |
| Purity | Typically ≥98% | [5] |
| InChI Key | RURLWBLBYLHJSQ-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | N/A |
| Storage Conditions | Room temperature, sealed in dry conditions | [6][7] |
Section 2: Synthesis and Isolation Pathway
The synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids typically follows a well-established organometallic pathway involving directed ortho-metalation followed by electrophilic trapping.[8] This methodology provides a reliable route to highly functionalized arylboronic acids that may not be accessible through other means.
The causality behind this synthetic choice is rooted in the directing ability of the substituents on the benzene ring. The process begins with a suitably substituted benzene precursor, such as 1-chloro-3-fluoro-2-propoxybenzene. The molecule is then treated with a strong organolithium base, like n-butyllithium (n-BuLi). The lithiation occurs regioselectively at the position between the fluoro and propoxy groups due to the directing and activating effects of these substituents. This lithiated intermediate is then quenched with a boron electrophile, typically trimethyl borate (B(OMe)₃).[8][9] Subsequent acidic hydrolysis of the resulting boronate ester yields the final 4-Chloro-2-fluoro-3-propoxyphenylboronic acid.[8][9]
Conceptual Synthesis Workflow
Caption: General synthesis of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid.
Protocol 1: General Synthesis and Isolation
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, add the starting material (e.g., 1-chloro-3-fluoro-2-propoxybenzene) and anhydrous tetrahydrofuran (THF).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir for 1-2 hours to ensure complete formation of the lithiated species.[9]
-
Borylation: Add trimethyl borate slowly to the reaction mixture at -78 °C. Allow the reaction to proceed for 30-60 minutes.[9]
-
Quenching and Hydrolysis: Remove the cooling bath and allow the mixture to warm gradually. Quench the reaction by adding an aqueous acid solution (e.g., 1N HCl).[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield the final solid boronic acid.[9] A patent describes an alternative isolation method where adding a salt to a mixture of water and a water-miscible organic solvent can improve the yield by partitioning the boronic acid into the organic layer.[8]
Section 3: Core Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate.[1][2] The reaction is renowned for its mild conditions, high functional group tolerance, and stereoselectivity.[3][4]
The reaction mechanism involves a catalytic cycle with a Pd(0) species.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-chloro-2-fluoro-3-propoxyphenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Suzuki-Miyaura Coupling
This protocol provides a general method for coupling 4-Chloro-2-fluoro-3-propoxyphenylboronic acid with an aryl halide.
Materials:
-
4-Chloro-2-fluoro-3-propoxyphenylboronic acid (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[10]
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv)[10]
-
Degassed solvent (e.g., dioxane/water or DMF)[10]
-
Reaction vessel with a magnetic stir bar and reflux condenser
Procedure:
-
Vessel Preparation: To a reaction vessel, add the aryl halide, 4-Chloro-2-fluoro-3-propoxyphenylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent(s).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[4]
Section 4: Significance in Drug Discovery and Agrochemicals
The structural motif provided by 4-Chloro-2-fluoro-3-propoxyphenylboronic acid is of significant interest in medicinal and agrochemical chemistry. Halogenated organic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[11][12] The inclusion of chlorine and fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[13]
A closely related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is a known intermediate in the synthesis of Arylex™, a potent herbicide.[14] This highlights the utility of the 4-chloro-2-fluoro-3-alkoxyphenyl scaffold in developing biologically active molecules.[8] By using the propoxy-substituted version, researchers can modulate lipophilicity and other physicochemical properties to fine-tune the efficacy and safety profile of lead compounds in drug discovery or develop new agrochemicals.
Section 5: References
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. [Link]
-
4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem. [Link]
-
US Patent US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]
-
Suzuki Coupling - YouTube. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]
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